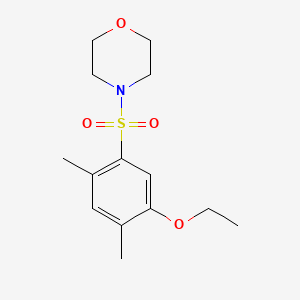
4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a similar compound, “4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)morpholine”, has a molecular formula of C13H19NO4S, an average mass of 285.359 Da, and a monoisotopic mass of 285.103485 Da . The structure of “4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine” would be similar, but with an ethoxy group instead of a methoxy group .Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrazolines, including our compound, have demonstrated antibacterial properties in various studies . Researchers have explored their effectiveness against bacterial strains, making them promising candidates for novel antibiotics.
Antifungal Potential
The antifungal activity of pyrazolines has also been investigated. These compounds may inhibit fungal growth and offer an alternative to existing antifungal agents .
Antiparasitic Effects
Studies suggest that pyrazolines exhibit antiparasitic activity. Researchers have explored their potential against various parasites, including protozoans and helminths .
Anti-Inflammatory Properties
Pyrazolines may modulate inflammatory responses. Their anti-inflammatory effects have been studied in vitro and in animal models, highlighting their potential therapeutic applications .
Antioxidant Capacity
Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have shown antioxidant activity by scavenging free radicals and reducing oxidative damage .
Neurotoxicity and Acetylcholinesterase Inhibition
Our compound’s impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish) has been studied. AchE inhibition affects nerve transmission and behavior, making it relevant for neurotoxicity research .
Propiedades
IUPAC Name |
4-(5-ethoxy-2,4-dimethylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-4-19-13-10-14(12(3)9-11(13)2)20(16,17)15-5-7-18-8-6-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQBLCICUYIAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)
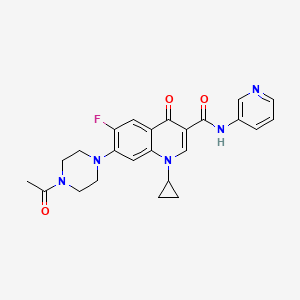
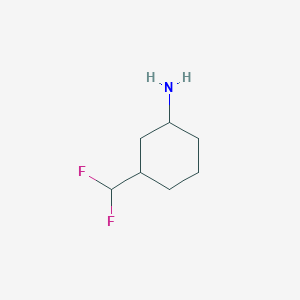
![1H-Pyrazolo[4,3-d]pyrimidin-5-amine;hydrochloride](/img/structure/B2560744.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
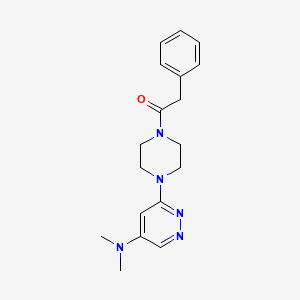
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroethanamine](/img/structure/B2560749.png)
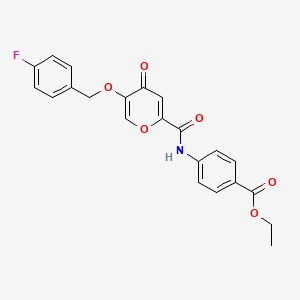
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2560751.png)

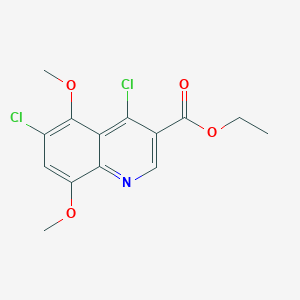
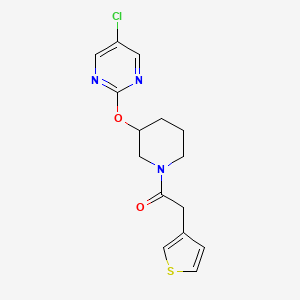
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)
